molecular formula C8H18O3 B587998 Triethyl Orthoacetate-d3 CAS No. 97419-13-1

Triethyl Orthoacetate-d3

Cat. No. B587998
CAS RN: 97419-13-1
M. Wt: 165.247
InChI Key: NDQXKKFRNOPRDW-GKOSEXJESA-N
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Description

Triethyl Orthoacetate-d3 is an organic compound with the formula CH3C(OC2H5)3 . It is the ethyl orthoester of acetic acid and is a colorless oily liquid . It is used in organic synthesis for acetylation and is also used in the Johnson-Claisen rearrangement .


Synthesis Analysis

Orthoesters were first synthesized via nucleophilic the substitution reaction of chloroform with alkoxides by Williamson and Kay in 1854 . Triethyl orthoacetate can be used for the synthesis of ordered mesoporous carbons for catalysis, electrochemistry, and hydrogen storage applications .


Molecular Structure Analysis

The molecular formula of Triethyl Orthoacetate-d3 is C8H18O3 . Its average mass is 162.227 Da and its monoisotopic mass is 162.125595 Da .


Chemical Reactions Analysis

Triethyl Orthoacetate-d3 is a valuable and efficient substrate to perform various classes of two-component and multi-component organic reactions . It is used in the Johnson-Claisen rearrangement and has been studied in detail for three-component reactions with benzylamines, 3-amino-1,2,4-triazole, and diamines .


Physical And Chemical Properties Analysis

Triethyl Orthoacetate-d3 is a colorless oily liquid with a density of 0.885 g/mL . It has a boiling point of 142 °C . The compound is the ethyl orthoester of acetic acid .

Scientific Research Applications

Organic Synthesis

Triethyl Orthoacetate-d3: is widely used as a substrate in organic synthesis. It serves as a versatile reagent in various classes of two-component and multi-component reactions . Its utility in reaction media is particularly notable, where it can be used under solvent-free conditions, aligning with green chemistry principles due to the absence of volatile toxic solvents . Additionally, it’s employed in aqueous media and organic solvents, showcasing its adaptability across different reaction environments .

Catalyst Development

In the field of catalysis, Triethyl Orthoacetate-d3 contributes to the synthesis of ordered mesoporous carbons . These materials are crucial for catalytic applications due to their high surface area and tunable pore structures, which enhance reaction rates and selectivity.

Multicomponent Reactions

This compound is integral to one-pot reactions involving amines, where it acts as an efficient reagent for carrying out two-, three-, or four-component organic reactions . This simplifies the synthesis process by combining multiple steps into one, saving time and resources.

Green Chemistry

The use of Triethyl Orthoacetate-d3 in solvent-free reactions supports the objectives of green chemistry. It reduces the environmental impact by eliminating the need for harmful solvents, thus providing a safer and more sustainable approach to chemical synthesis .

Reaction Medium Exploration

Researchers utilize Triethyl Orthoacetate-d3 to explore various reaction media. Its performance in different settings, such as water and organic solvents, is studied to optimize reaction conditions and outcomes .

Synthetic Method Development

The compound’s role extends to the development of new synthetic methods. Chemists leverage its reactivity to attain novel approaches for utilizing alkyl orthoesters in diverse organic synthetic methods .

Mechanism of Action

Target of Action

Triethyl Orthoacetate-d3, also known as 1,1,1-Triethoxyethane , is primarily used as a substrate in various organic transformations . It doesn’t have a specific biological target, but rather, it interacts with other compounds in chemical reactions.

Mode of Action

Triethyl Orthoacetate-d3 is used in organic synthesis for acetylation . It is also used in the Johnson-Claisen rearrangement , a chemical reaction used to convert an allylic alcohol into a γ,δ-unsaturated carbonyl compound . The compound’s interaction with its targets results in the formation of new chemical structures.

Biochemical Pathways

The biochemical pathways affected by Triethyl Orthoacetate-d3 are largely dependent on the specific reactions it is used in. For instance, it can be used for the synthesis of ordered mesoporous carbons for catalysis, electrochemistry, and hydrogen storage applications . It can also be used in the synthesis of esters of phosphonic acids, carboxylic acids, and phosphinic acids .

Pharmacokinetics

It is a colorless oily liquid with a boiling point of 142 °C . Its density is 0.885 g/mL at 25 °C , indicating that it is less dense than water.

Result of Action

The molecular and cellular effects of Triethyl Orthoacetate-d3’s action are dependent on the specific reactions it is used in. In general, it facilitates the formation of new chemical structures through acetylation and the Johnson-Claisen rearrangement .

Action Environment

The action of Triethyl Orthoacetate-d3 can be influenced by environmental factors such as temperature and the presence of other chemicals. For instance, its reactions can be performed under solvent-free conditions, in aqueous media, or in organic solvents . Solvent-free conditions are eco-friendly as they avoid the use of volatile toxic solvents . Water is also an interesting choice due to its inexpensiveness and safety .

Safety and Hazards

Triethyl Orthoacetate-d3 is a flammable liquid and vapor that can cause skin and eye irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . In case of fire, CO2, dry chemical, or foam should be used for extinction .

properties

IUPAC Name

1,1,1-trideuterio-2,2,2-triethoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O3/c1-5-9-8(4,10-6-2)11-7-3/h5-7H2,1-4H3/i4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQXKKFRNOPRDW-GKOSEXJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(OCC)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858521
Record name 1,1,1-Triethoxy(~2~H_3_)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

97419-13-1
Record name 1,1,1-Triethoxy(~2~H_3_)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

410 g (10 moles) of acetonitrile and 483 g (10.5 moles) of ethanol are dissolved in 900 g of decaline and the mixture is cooled to -10° C. With stirring, 383 g (10.5 moles) of anhydrous hydrogen chloride is introduced directly into the solution. The HCl introduction period amounts to 80 minutes, the temperature increasing, despite continued refrigeration, to +7° C. After completion of the HCl introduction, the temperature is raised to 30° C.; after 2.5 hours the imidoethyl ester hydrochloride crystallizes out; then stirring is continued at 30° C. for another 11 hours. 1150 grams of ethanol (25 moles) is then added to the solution and it is neutralized against methyl red with 115 g of a 20% solution of sodium ethylate in ethanol. After the neutralization, the temperature is raised to 35° C. and the mixture is stirred for 5 hours. After it has been chilled to 10° C., the ammonium chloride is centrifuged out and washed with decaline. The combined filtrates are treated, after chloride determination (titration with AgNO3), with an appropriate excess of sodium ethanolate (35 g of 20% solution of sodium ethanolate in ethanol). The filtrate thus treated is distilled in vacuo in a packed column. 1414 g of triethyl orthoacetate (B.P. 66°-68° C. at 41 Torr) is obtained (8.73 moles= 87.3% with respect to acetonitrile input and 91.2% with respect to reacted acetonitrile). After the acetamide has been filtered out of the sump phase, the decaline thus purified can be reused.
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